molecular formula C19H20N4O2S B2929967 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea CAS No. 337470-05-0

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B2929967
CAS No.: 337470-05-0
M. Wt: 368.46
InChI Key: JXSNYSISEJVRCF-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazole-thiourea derivatives, characterized by a pyrazolone core substituted with a thiourea moiety. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl) provides structural rigidity and electron-withdrawing properties, while the 3-methoxyphenyl group introduces electron-donating effects through the methoxy substituent. Such derivatives are synthesized via condensation reactions between 4-aminoantipyrine derivatives and isothiocyanates or via cyclization with carbonyl compounds .

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-17(18(24)23(22(13)2)15-9-5-4-6-10-15)21-19(26)20-14-8-7-11-16(12-14)25-3/h4-12H,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSNYSISEJVRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate β-diketone with phenylhydrazine to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Thiourea Group: The pyrazole intermediate is then reacted with an isothiocyanate derivative, such as 3-methoxyphenyl isothiocyanate, to introduce the thiourea group. This step is typically performed in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism by which 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiourea moieties. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole-thiourea derivatives are highly dependent on the substituents attached to the phenyl ring of the thiourea moiety. Key analogues include:

Compound Name Substituent (R) Key Properties/Activities References
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-methylphenyl)thiourea 2-methylphenyl Synthesized via condensation with 2-methylphenyl isothiocyanate; precursor to dihydropyrimidinediones .
1-(4-Methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea 4-methylphenyl Exhibited plant growth-stimulating activity (8.9% increase in seedling dry weight) .
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)thiourea 4-nitrophenyl IR: 1380 cm⁻¹ (NO₂ stretch); moderate antimicrobial activity .
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-bromophenyl)thiourea 4-bromophenyl Anticancer activity against MCF7 breast cancer cells (IC₅₀: 76.0 °C) .
1-Allyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea Allyl Negative effect on plant growth (-18% root mass) .

Key Observations :

  • Electron-donating groups (e.g., 3-methoxy, 4-methyl) enhance solubility and bioactivity in plant growth regulation .
  • Electron-withdrawing groups (e.g., 4-nitro, 4-bromo) improve antimicrobial and anticancer efficacy due to increased electrophilicity .
  • Steric effects : 2-methylphenyl derivatives require harsher reaction conditions (e.g., acetyl chloride reflux) compared to para-substituted analogues .
Spectral Data Comparison

Infrared (IR) Spectroscopy :

  • Thiocarbonyl (C=S) stretch : Observed at ~1216–1308 cm⁻¹ across derivatives, with slight shifts depending on substituent electronegativity .
  • Carbonyl (C=O) stretches : Pyrazolone ring C=O appears at ~1639–1715 cm⁻¹, while dihydropyrimidinedione derivatives show additional peaks at ~1685 cm⁻¹ .
  • Nitro groups: Distinct NO₂ asymmetric/symmetric stretches at ~1380 cm⁻¹ in 4-nitrophenyl derivatives .

¹H NMR :

  • Methyl groups : Resonate as singlets at ~2.28–3.3 ppm (pyrazolone CH₃) .
  • Aromatic protons : Multiplets at ~7.35–7.85 ppm for phenyl rings; methoxy groups show singlets at ~3.8 ppm .

Biological Activity

The compound 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-methoxyphenyl)thiourea is a novel thiourea derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

Synthesis methods for thiourea derivatives often involve the reaction of isothiocyanates with amines or other nucleophiles. For this specific compound, the synthesis typically includes the formation of the pyrazole moiety followed by thiourea formation through a condensation reaction.

Biological Activities

The biological activities of this compound are primarily attributed to its structural components, particularly the thiourea and pyrazole groups. These functionalities have been associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Example AMCF7 (Breast cancer)3.79
Example BA549 (Lung cancer)26
Example CHeLa (Cervical cancer)8.55

These results suggest that modifications in the structure can enhance potency and selectivity against specific cancer types .

Antibacterial Activity

Thiourea derivatives are known for their antibacterial properties. The presence of sulfur in the thiourea group allows for interaction with bacterial cell walls, enhancing permeability and leading to cell death. Studies indicate that related compounds exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Thiourea Derivative AE. coli16 µg/mL
Thiourea Derivative BS. aureus32 µg/mL

The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Experimental models suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Anticancer Effects :
    • Researchers synthesized a series of pyrazole-based thioureas and evaluated their effects on various cancer cell lines.
    • Results indicated that certain derivatives exhibited IC50 values as low as 0.75 µM against A549 cells, showcasing their potential as effective anticancer agents .
  • Evaluation of Antibacterial Properties :
    • A comparative study assessed the antibacterial efficacy of several thiourea derivatives.
    • Compounds demonstrated significant activity against multi-drug resistant strains, emphasizing the importance of structural modifications in enhancing biological activity .

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